

# **Application Notes and Protocols for Flow Cytometry Analysis of MEDI7247**

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Compound of Interest		
Compound Name:	UR-7247	
Cat. No.:	B15570718	Get Quote

A Note on Nomenclature: The initial request specified "**UR-7247**." Following a comprehensive search, it has been determined that this is likely a typographical error and the correct compound name is MEDI7247. All information herein pertains to MEDI7247, a first-in-class antibody-drug conjugate (ADC).

These application notes provide a detailed overview and protocols for the analysis of MEDI7247 using flow cytometry. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

### Introduction

MEDI7247 is an antibody-drug conjugate that targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a sodium-dependent neutral amino acid transporter responsible for the uptake of amino acids, particularly glutamine, which is crucial for the growth and proliferation of cancer cells.[1][4] MEDI7247 consists of a human anti-ASCT2 monoclonal antibody site-specifically conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, via a protease-cleavable linker.[1][5][6] The mechanism of action involves the binding of MEDI7247 to ASCT2 on the tumor cell surface, followed by internalization of the ADC-antigen complex.[5][7][8] Inside the cell, the PBD payload is released, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5]

Flow cytometry is a powerful technique for the single-cell analysis of ADCs like MEDI7247. It can be employed to:



- Quantify the expression of the target antigen (ASCT2) on the cell surface.
- Measure the binding and internalization of the ADC.
- Assess the downstream cytotoxic effects, such as apoptosis and cell cycle arrest.
- Analyze specific cell populations within a heterogeneous sample, such as cancer stem cells.
  [1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the activity and clinical investigation of MEDI7247.

Table 1: Preclinical Efficacy of MEDI7247 in Hematological Malignancy Models[2][3]

Cell Line Model	ASCT2 Expression Level	Lowest Effective Dose (mg/kg)	Outcome
TF1α (AML)	High	0.05	80% survival at >200 days
MOLM-13 (AML)	Low	0.1	70% survival at >180 days
M.V. 411 (AML)	High	0.1	Significant survival advantage
697 (ALL)	Low	0.05	Significant survival advantage
RAJI (Burkitt's lymphoma)	High	0.05	Significant survival advantage

Table 2: Most Common MEDI7247-Related Adverse Events (AEs) in a Phase 1 Clinical Trial (N=67)[6][7]



Adverse Event	All Grades (%)	Grade 3/4 (%)
Thrombocytopenia	41.8	38.8
Neutropenia	35.8	34.3
Anemia	28.4	22.4
Fatigue	14.9	-
Nausea	13.4	-
Febrile Neutropenia	10.4	10.4

## **Experimental Protocols**

## Protocol 1: Quantification of ASCT2 Expression on the Cell Surface

This protocol describes the use of flow cytometry to determine the level of ASCT2 expression on the surface of target cells.

#### Materials:

- Single-cell suspension of target cells (e.g., cancer cell line or primary tumor cells)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Anti-ASCT2 monoclonal antibody (conjugated to a fluorophore, e.g., PE or APC) or a primary anti-ASCT2 antibody and a fluorescently labeled secondary antibody.
- Isotype control antibody (matching the host and isotype of the primary antibody, conjugated to the same fluorophore)
- Fixable viability dye
- Flow cytometry tubes



Flow cytometer

#### Procedure:

- Cell Preparation:
  - Harvest cells and prepare a single-cell suspension.
  - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in PBS.
- Viability Staining (Optional but Recommended):
  - Stain cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
  - Wash the cells with Flow Cytometry Staining Buffer.
- Antibody Staining:
  - $\circ$  Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10<sup>7</sup> cells/mL.
  - Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
  - Add the fluorophore-conjugated anti-ASCT2 antibody or the isotype control antibody at the predetermined optimal concentration.
  - Incubate for 30 minutes at 4°C in the dark.
- Wash:
  - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Repeat the wash step.



- Data Acquisition:
  - Resuspend the cell pellet in 500 μL of Flow Cytometry Staining Buffer.
  - Acquire data on a flow cytometer.

## **Protocol 2: Analysis of MEDI7247 Internalization**

This protocol provides a method to quantify the internalization of MEDI7247 into target cells using a pH-sensitive dye or a quenching antibody approach.

#### Materials:

- MEDI7247 conjugated to a fluorophore (e.g., Alexa Fluor 488).
- Target cells with known ASCT2 expression.
- Complete cell culture medium.
- Trypsin or other cell detachment solution.
- Quenching solution (e.g., anti-Alexa Fluor 488 antibody or an acidic buffer like glycine-HCl, pH 2.5).
- Flow Cytometry Staining Buffer.
- · Flow cytometer.

#### Procedure:

- Cell Seeding:
  - Seed target cells in a multi-well plate and allow them to adhere overnight.
- · ADC Incubation:
  - Treat cells with fluorescently labeled MEDI7247 at a specific concentration in complete culture medium.



- Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
- · Cell Harvesting:
  - At each time point, wash the cells with cold PBS.
  - Harvest the cells using a gentle cell detachment solution.
- · Quenching of Surface Fluorescence:
  - To distinguish between surface-bound and internalized ADC, treat one set of samples with a quenching solution to eliminate the fluorescence of the non-internalized ADC.
  - Incubate with the quenching antibody on ice or briefly with the acid wash solution.
- Wash:
  - Wash the cells twice with cold Flow Cytometry Staining Buffer.
- Data Acquisition:
  - Resuspend the cells in Flow Cytometry Staining Buffer.
  - Analyze the fluorescence intensity by flow cytometry. The remaining fluorescence in the quenched samples represents the internalized ADC.

## **Protocol 3: Assessment of Apoptosis Induction by MEDI7247**

This protocol details the use of Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to measure apoptosis induced by MEDI7247.

#### Materials:

- MEDI7247
- Target cells
- Complete cell culture medium



- Annexin V conjugated to a fluorophore (e.g., FITC or APC)
- Annexin V Binding Buffer
- Viability dye (e.g., Propidium Iodide)
- Flow cytometer

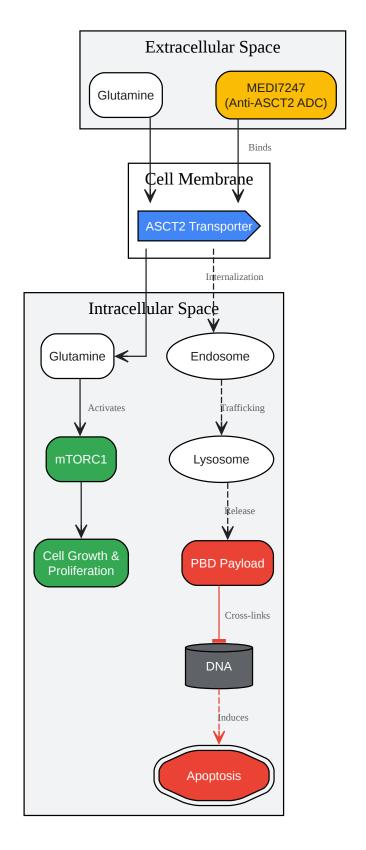
#### Procedure:

- · Cell Treatment:
  - Treat target cells with various concentrations of MEDI7247 for a specified duration (e.g., 48 or 72 hours). Include an untreated control.
- · Cell Harvesting:
  - Harvest both adherent and floating cells.
  - Wash the cells with cold PBS.
- Staining:
  - Resuspend the cells in 100 μL of Annexin V Binding Buffer.
  - Add Annexin V-fluorophore conjugate and the viability dye.
  - Incubate for 15 minutes at room temperature in the dark.
- Data Acquisition:
  - Add 400 μL of Annexin V Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour of staining.

## **Visualizations**



## **Signaling Pathway of ASCT2 and MEDI7247 Mechanism** of Action





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Caption: ASCT2-mediated glutamine uptake and the mechanism of action of MEDI7247.

## **Experimental Workflow for ADC Internalization Assay**



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Caption: Workflow for quantifying MEDI7247 internalization using flow cytometry.

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